molecular formula C9H7NO2 B1298429 Benzofuran-2-carboxamide CAS No. 50342-50-2

Benzofuran-2-carboxamide

Cat. No. B1298429
CAS RN: 50342-50-2
M. Wt: 161.16 g/mol
InChI Key: QHKJIJXBJCOABP-UHFFFAOYSA-N
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Description

Benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzofuran derivative and is present in many biologically active natural products . It is a popular scaffold to explore when designing drugs .


Synthesis Analysis

A short and highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry has been used to access a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .


Chemical Reactions Analysis

The synthetic strategy for Benzofuran-2-carboxamide involves a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . This strategy enables access to a wide range of elaborate benzofuran-2-carboxamides .


Physical And Chemical Properties Analysis

Benzofuran-2-carboxamide is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has multiple physicochemical characteristics and versatile features .

Scientific Research Applications

Drug Design and Synthesis

Benzofuran-2-carboxamide derivatives are synthesized through a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . This synthetic strategy is highly efficient and modular, making it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Anticancer Applications

Benzofuran-2-carboxamide derivatives have shown significant anticancer activities . For instance, certain compounds have demonstrated dramatic cell growth inhibitory effects on different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antibacterial Applications

Sulfonamides like 3- (3- (Phenylsulfonamido)benzamido)benzofuran-2-carboxamide are known for their antibacterial properties. They have been found effective against key bacterial organisms like Staphylococcus aureus and Escherichia coli.

Antioxidative Applications

Benzofuran compounds, including Benzofuran-2-carboxamide, have been reported to possess strong antioxidative activities . This makes them potential candidates for the development of antioxidative therapies.

Antiviral Applications

Benzofuran-2-carboxamide derivatives have also shown strong antiviral activities . For example, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity, making it a potential therapeutic drug for hepatitis C disease .

Anti-inflammatory Applications

Benzofuran-2-carboxamide derivatives have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory therapies.

Mechanism of Action

While the specific mechanism of action for Benzofuran-2-carboxamide is not explicitly mentioned in the sources, benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .

Safety and Hazards

Safety data for Benzofuran-2-carboxamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

properties

IUPAC Name

1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKJIJXBJCOABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350741
Record name Benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-carboxamide

CAS RN

50342-50-2
Record name Benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOFURANCARBOXAMIDE
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Synthesis routes and methods

Procedure details

A solution of 3-(4-amino-3-methoxyphenyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.500 g, 1.15 mmol) in pyridine (8 mL) at −5° C. was treated with a solution of benzo[b]furan-2-carbonyl chloride (0.415 g, 2.3 mmol) in dichloromethane (3 mL). The reaction mixture stirred for 20 min at −5° C., then the dry ice/acetone bath was removed and was stirred at room temperature under a nitrogen atmosphere. Benzo[b]furan-2-carbonyl chloride (0.207 g, 1.15 mmol) was added to the reaction mixture and was stirred for 2 h. Sodium hydroxide (1 N) solution (10 mL) was added and was stirred over night. The organic solvent was removed under reduced pressure, and dichloromethane (20 mL) was added. The layers were partitioned, and the aqueous layer was extracted with dichloromethane (125 mL). The combined organic layers were washed with water, dried over magnesium sulfate, filtered and the solvent removed under reduced pressure. N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-benzo[b]furan-2-carboxamide was purified by flash chromatography on silica gel using 15% (methanol with 2% ammonium hydroxide) in dichloromethane (10 min), 20% (methanol with 2% ammonium hydroxide) in dichloromethane (15 min), 50% (methanol with 2% ammonium hydroxide) in dichloromethane (7 min) to give 0.143 g (21%) pure N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-benzo[b]furan-2-carboxamide. A warmed solution of N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-benzo[b]furan-2-carboxamide (0.143 g, 0.246 mmol) in ethyl acetate was treated with a warmed solution of maleic acid (0.086 g, 0.739) in ethyl acetate. The precipitate was filtered under nitrogen and dried on lyophilizer to give N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl)-benzo[b]furan-2-carboxamide tri-maleate. 1H NMR (DMSO-d6, 400 MHz) δ 9.518 (s, 1H), 8.282 (s, 1H), 8.2652-8.2447 (d, 1H, J=8.2 Hz), 7.849-7.814 (m, 2H), 7.7813-7.7603 (d, 1H, J=8.4 Hz), 7.562-7.523 (m, 1H), 7.418-7.369 (m, 2H), 7.338-7.313 (m, 1H), 6.088 (s, 5H), 5.10-5.00 (m, 1H), 4.003 (s, 3H), 3.529 (m, 4H), 3.314 (m, 2H), 2.971 (m, 2H), 2.778 (s, 3H), 2.497 (m, 3H), 2.209 (m, 4H), 1.909 (m, 2H); HPLC Perkin Elmer Pecosphere C18, 3 μM, 33×4.6, 3.5 ml/min 100-100% 50 mM ammonium acetate to acetonitrile in 4.5 minutes, C36H44N6O3 (581.2), 95%. LCMS (Perkin Elmer, Pecosphere C18 column, 3 um particle size, 33×4.6 mm; 100% 50 mM ammonium Acetate in Water to 100% Acetonitrile over 5 min, 3.0 to 3.5 mil/min) Rt 2.73 min (100%).
Name
3-(4-amino-3-methoxyphenyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.415 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.207 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Benzofuran-2-carboxamide derivatives exhibit diverse biological activities by interacting with various targets:

  • α7 Nicotinic Acetylcholine Receptors (nAChRs): Compounds like ABBF (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide) act as potent agonists at α7 nAChRs. [] This interaction has been shown to improve working and recognition memory in rodent models. []
  • 5-HT1A Receptors: Some derivatives, such as Vilazodone (5-{4-[4-(5-Cyano-3-indolyl)butyl]-1-piperazinyl}benzofuran-2-carboxamide), act as both potent and selective 5-HT1A receptor agonists and serotonin reuptake inhibitors. [, ] This dual action leads to increased extracellular serotonin levels in the brain, contributing to its antidepressant effects. []
  • σ-1 Receptors: Certain benzofuran-2-carboxamide derivatives have been shown to bind to σ-1 receptors at the mitochondria-associated endoplasmic reticulum membrane. [] This interaction can influence pregnenolone and progesterone synthesis by modulating cholesterol transport into the mitochondria. []
  • IR Spectroscopy: Typically shows characteristic peaks for the amide carbonyl group (around 1650-1700 cm-1) and other functional groups present in the molecule. []
  • NMR Spectroscopy (1H and 13C): Provides valuable information about the number and environment of hydrogen and carbon atoms in the molecule, aiding in structure elucidation. [, ]
  • Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern of the compound, further supporting structural characterization. []

ANone: The provided research papers primarily focus on the biological activity and medicinal chemistry aspects of Benzofuran-2-carboxamide derivatives. Information on their potential catalytic properties, reaction mechanisms, selectivity, and catalytic applications is not discussed.

A: While the provided abstracts don't delve deep into computational studies, one study utilized molecular electrostatic potential calculations and dipole moment estimations to support bioisosterism between 5-fluoro and 5-cyano substituted indoles in a series of indolebutylpiperazines. [] This suggests the potential application of computational chemistry in understanding and predicting the properties of these compounds.

ANone: Several studies have explored structure-activity relationships (SAR) for Benzofuran-2-carboxamide derivatives:

  • Anti-inflammatory activity: Research indicates that N-(o-carboxyphenyl)-3-methyl-benzofuran-2-carboxamide exhibits significant anti-inflammatory activity, comparable to aspirin. [] This suggests the importance of the o-carboxyphenyl substitution for this specific activity.
  • Neuroprotective activity: Studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives reveal that -CH3 substitution at the R2 position and -OH substitution at the R3 position of the benzofuran moiety enhance neuroprotective action against excitotoxic damage. []
  • 5-HT1A Receptor Agonism and Serotonin Reuptake Inhibition: Research shows that introducing electron-withdrawing groups, particularly the cyano group, at position 5 of the indole ring in indolebutylpiperazines significantly enhances both 5-HT1A receptor and serotonin transporter affinity. [, ] Moreover, incorporating a 5-benzofuranyl-2-carboxamide moiety as the arylpiperazine optimizes both activities while minimizing D2 receptor binding. [, ]

ANone: Although detailed stability data for Benzofuran-2-carboxamide derivatives is limited in the provided abstracts, several studies highlight the importance of formulation for optimal drug delivery:

  • Vilazodone Hydrochloride: Research on Vilazodone synthesis emphasizes the development of efficient and scalable processes for preparing its hydrochloride salt, [, ] suggesting its importance for stability and/or bioavailability.
  • Thiazole derivative complexed with polymeric nanoparticles: Studies demonstrate the successful encapsulation of a thiazole-containing benzofuran-2-carboxamide derivative within polymeric nanoparticles, leading to improved delivery and efficacy. [, , , ] This highlights the potential of nanoformulations for enhancing the therapeutic profile of these compounds.

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